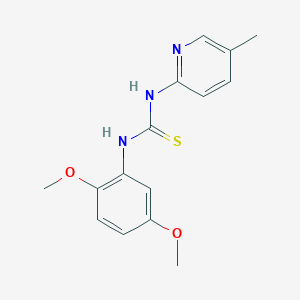![molecular formula C17H14N2O5 B5702934 ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)
ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMFA and is a member of the furanocoumarin family. The purpose of
Mecanismo De Acción
The mechanism of action of EMFA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, EMFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. EMFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EMFA has been shown to have various biochemical and physiological effects in the body. For example, EMFA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMFA has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, EMFA has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EMFA in lab experiments is its high potency and specificity. EMFA has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using EMFA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform certain assays.
Direcciones Futuras
There are several future directions for research on EMFA. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and pesticide. In addition, there is a need to develop more efficient synthesis methods for EMFA and to improve its solubility in aqueous solutions. Finally, there is a need to investigate the safety and toxicity of EMFA in vivo.
Métodos De Síntesis
EMFA can be synthesized through the Knoevenagel condensation reaction of 2-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base. The reaction is carried out in ethanol at room temperature and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
EMFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EMFA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, EMFA has been used as a plant growth regulator and as a pesticide. In material science, EMFA has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-3-23-17(20)12(10-18)8-14-6-7-16(24-14)15-9-13(19(21)22)5-4-11(15)2/h4-9H,3H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUBQNRLOMMSN-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
